molecular formula C7H3ClF2O B1297438 2,4-Difluorobenzoyl chloride CAS No. 72482-64-5

2,4-Difluorobenzoyl chloride

Cat. No.: B1297438
CAS No.: 72482-64-5
M. Wt: 176.55 g/mol
InChI Key: JSWRVDNTKPAJLB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used as a reagent in the synthesis of various organic compounds .

Mode of Action

2,4-Difluorobenzoyl chloride is a reactive compound that can participate in various chemical reactions. It is often used as an acylating agent, where it can donate its acyl group (2,4-difluorobenzoyl) to other molecules . This can lead to changes in the chemical structure and properties of the target molecule.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule and the context of the reaction. In general, the introduction of the 2,4-difluorobenzoyl group can significantly alter the physical and chemical properties of the target molecule, potentially affecting its behavior in biological systems .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its lipophilicity, water solubility, and reactivity .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reagent in chemical synthesis, its primary effect is to modify the structure of target molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react with water, producing flammable gases . Therefore, it is typically stored and used under an inert atmosphere .

Biochemical Analysis

Biochemical Properties

2,4-Difluorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of acylated derivatives. For instance, it can react with amino groups in proteins, leading to the formation of amide bonds. This interaction is crucial in the modification of proteins and peptides, which can alter their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways by modifying key proteins involved in these pathways. For example, the acylation of signaling proteins can affect their localization and activity, thereby altering cell signaling dynamics. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by acylating their active sites, thereby modulating their catalytic activity. This compound can also induce changes in gene expression by modifying transcription factors, which can either enhance or repress the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be moisture-sensitive and can hydrolyze in the presence of water, leading to the formation of 2,4-difluorobenzoic acid and hydrochloric acid. Over time, this degradation can reduce the efficacy of this compound in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can induce specific biochemical changes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including tissue damage and organ dysfunction. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its conversion to 2,4-difluorobenzoic acid. This conversion is facilitated by hydrolytic enzymes that cleave the acyl chloride bond. The resulting 2,4-difluorobenzoic acid can further participate in metabolic reactions, including conjugation with glucuronic acid or sulfate, leading to its excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity and effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments, such as the endoplasmic reticulum or the Golgi apparatus, through targeting signals and post-translational modifications. These localizations are essential for its role in protein modification and other biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorobenzoyl chloride can be synthesized through the acylation of 2,4-difluorobenzene using oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at a temperature range of 20-30°C for 1.5-2.5 hours . After the reaction, the product is purified by distillation under reduced pressure to obtain high purity this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous feeding of 2,4-difluorobenzene and oxalyl chloride into a reactor, with careful control of temperature and reaction time to ensure high yield and purity. The product is then distilled and collected for further use .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Aluminum chloride (AlCl3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    2,4-Difluorobenzoic Acid: Formed by hydrolysis

Scientific Research Applications

2,4-Difluorobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoyl Chloride: Similar structure but with chlorine atoms instead of fluorine.

    2,4-Difluorobenzaldehyde: Similar structure but with an aldehyde group instead of a chloride.

    2,4-Difluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.

Uniqueness

2,4-Difluorobenzoyl chloride is unique due to the presence of both fluorine and chlorine atoms on the benzene ring, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its analogs .

Properties

IUPAC Name

2,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWRVDNTKPAJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222778
Record name 2,4-Difluorobenzoyl chloride
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Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72482-64-5
Record name 2,4-Difluorobenzoyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=72482-64-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluorobenzoyl chloride
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Record name 2,4-Difluorobenzoyl chloride
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Record name 2,4-difluorobenzoyl chloride
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Record name 2,4-DIFLUOROBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

13.5 g (.085 mol) of 2,4-diflurobenzoylfluoride were cooled to about 5° C. Aluminum chloride (3.7 g; 0.028 mol) was added slowly over about 0.5 hour. The conversion to the aroyl chloride was 80% (as determined by Gas Chromatography). The reaction was warmed to 90° C. Complete conversion of the starting material resulted. The product was distilled at reduced pressure to yield 2,4-difluorobenzoylchloride as a colorless liquid. This material was not assayed but used directly in the reduction step.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
aroyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture, under nitrogen, of 49.6 g of 2,4-difluorobenzoic acid, 2-phenylhydrazide, 64.3 g of triphenylphosphine, and 500 ml of anhydrous acetonitrile was added 19.3 ml of carbon tetrachloride. The reaction mixture was stirred at ambient temperature for about 16 hours, concentrated, and extracted with diethyl ether (3×). The diethyl ether extract was filtered and concentrated to a residue, which was flash chromatographed on silica gel, eluting first with ethyl acetate-hexane and, in a subsequent run, with ethyl acetate alone. Concentration of the appropriate fractions yielded 47.5 g (89%) of α-chloro-2,4-difluorobenzaldehyde, phenylhydrazone.
Name
2,4-difluorobenzoic acid, 2-phenylhydrazide
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2,4-difluorobenzoic acid (0.100 g, 0.633 mmol) in DCM (3.16 ml) were added oxalyl chloride (0.066 ml, 0.759 mmol) and DMF (0.490 μl, 6.33 μmol) at 0° C. The reaction mixture was stirred for overnight at room temperature. The reaction mixture was concentrated in vacuo, which was used for the next step without further purification. 1H-NMR (CDCl3, Varian 400 MHz) δ 6.92-9.98 (1H, m), 7.01-7.06 (1H, m), 8.16-8.22 (1H, m).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.066 mL
Type
reactant
Reaction Step One
Name
Quantity
0.49 μL
Type
reactant
Reaction Step One
Name
Quantity
3.16 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of 2,4-difluorobenzoic acid (3.6 g, 22.8 mmol) in dichloromethane (40 mL) containing a few drops of dimethylformamide was treated dropwise under nitrogen with oxalyl chloride (2.4 mL, 27.5 mmol). After gas evolution subsided, the reaction mixture was refluxed for an additional 15 minutes, and then the solution was evaporated to dryness in vacuo. The crude acid chloride was used as such in the next step.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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